molecular formula C8H8Cl2O6 B13707916 Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate

Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate

Cat. No.: B13707916
M. Wt: 271.05 g/mol
InChI Key: WXQRCZYCGISTAS-UHFFFAOYSA-N
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Description

3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan is a chemical compound with the molecular formula C8H8Cl2O6 and a molecular weight of 271.05 g/mol . This compound is characterized by its two chlorocarbonyl groups attached to a hexahydrofurofuran ring system. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan typically involves the reaction of hexahydrofurofuran with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane to facilitate the reaction. The process requires careful handling of phosgene due to its highly toxic nature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade phosgene and advanced reaction vessels to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.

    Catalysts: Tertiary amines or pyridine can be used as catalysts to enhance reaction rates.

Major Products

    Carbamates: Formed by the reaction with amines.

    Carbonates: Formed by the reaction with alcohols.

    Hydrolysis Products: Hexahydrofurofuran and hydrochloric acid.

Mechanism of Action

The mechanism of action of 3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan involves the reactivity of its chlorocarbonyl groups. These groups can react with nucleophiles to form stable covalent bonds, making the compound useful in various chemical modifications. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or polymer cross-linking in industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Hexahydrofurofuran: The parent compound without chlorocarbonyl groups.

    Bis(chlorocarbonyl)furan: A similar compound with a furan ring instead of a hexahydrofurofuran ring.

Uniqueness

3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan is unique due to its dual chlorocarbonyl groups attached to a hexahydrofurofuran ring, providing distinct reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

(6-carbonochloridoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O6/c9-7(11)15-3-1-13-6-4(16-8(10)12)2-14-5(3)6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQRCZYCGISTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)OC(=O)Cl)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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